molecular formula C16H13N3O3 B6357140 3-(3-Methoxybenzoylhydrazidyl)-2-oxoindoline CAS No. 351366-75-1

3-(3-Methoxybenzoylhydrazidyl)-2-oxoindoline

Cat. No. B6357140
CAS RN: 351366-75-1
M. Wt: 295.29 g/mol
InChI Key: IQAGWGYLHCGIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methoxybenzoylhydrazidyl)-2-oxoindoline, also known as 3-MBH, is an organic compound that has been studied for its potential applications in synthetic organic chemistry and biochemistry. 3-MBH is a derivative of indoline, a heterocyclic aromatic compound. It is a colorless solid, soluble in polar organic solvents. The compound is used in the synthesis of a variety of organic molecules and is a key intermediate in the synthesis of biologically active molecules, such as some drugs and natural products.

Mechanism of Action

The mechanism of action of 3-(3-Methoxybenzoylhydrazidyl)-2-oxoindoline is not fully understood. However, it is known that the compound is a nucleophile, which means that it can react with electrophiles, such as protons and other molecules, to form covalent bonds. This reaction is known as nucleophilic substitution.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Methoxybenzoylhydrazidyl)-2-oxoindoline are not well understood. However, it has been shown to have antioxidant activity, which suggests that it may have some beneficial effects on health. Additionally, 3-(3-Methoxybenzoylhydrazidyl)-2-oxoindoline has been shown to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

3-(3-Methoxybenzoylhydrazidyl)-2-oxoindoline has several advantages for use in laboratory experiments. It is a relatively inexpensive and widely available compound, and it is easy to synthesize. Additionally, it is soluble in polar organic solvents, which makes it easy to use in a variety of experiments. However, 3-(3-Methoxybenzoylhydrazidyl)-2-oxoindoline is a hazardous compound and should be handled with care.

Future Directions

There are a variety of potential future directions for research on 3-(3-Methoxybenzoylhydrazidyl)-2-oxoindoline. One potential direction is to further explore its potential applications in synthetic organic chemistry and biochemistry. Additionally, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research could be done to explore its potential for use in drug development and other therapeutic applications.

Synthesis Methods

3-(3-Methoxybenzoylhydrazidyl)-2-oxoindoline is synthesized by the condensation of 3-methoxybenzaldehyde and hydrazine hydrate in the presence of sodium acetate. The reaction yields a yellow precipitate of 3-(3-Methoxybenzoylhydrazidyl)-2-oxoindoline, which is then isolated by filtration and recrystallized from hot ethanol. The compound can also be synthesized from 3-methoxybenzoyl chloride and hydrazine hydrate in the presence of sodium acetate.

Scientific Research Applications

3-(3-Methoxybenzoylhydrazidyl)-2-oxoindoline is used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic molecules, including heterocyclic compounds, peptides, and polymers. It has also been used in the synthesis of biologically active molecules, such as some drugs and natural products. Additionally, 3-(3-Methoxybenzoylhydrazidyl)-2-oxoindoline has been used in the synthesis of fluorescent probes, which are used in a variety of scientific research applications.

properties

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-22-11-6-4-5-10(9-11)15(20)19-18-14-12-7-2-3-8-13(12)17-16(14)21/h2-9,17,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAGWGYLHCGIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N=NC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxybenzoylhydrazidyl)-2-oxoindoline

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